molecular formula C15H13NO2 B12610702 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- CAS No. 906345-00-4

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-

Cat. No.: B12610702
CAS No.: 906345-00-4
M. Wt: 239.27 g/mol
InChI Key: YFGJYUYFYLESGB-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is a chemical compound with the molecular formula C15H13NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phthalaldehyde with benzylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, quinones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

CAS No.

906345-00-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-benzyl-5-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C15H13NO2/c17-13-6-7-14-12(8-13)10-16(15(14)18)9-11-4-2-1-3-5-11/h1-8,17H,9-10H2

InChI Key

YFGJYUYFYLESGB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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